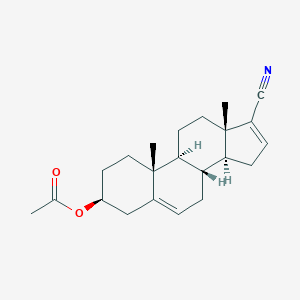

17-Cyano-5,16-androstadien-3beta-ol-3-acétate

Vue d'ensemble

Description

This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive molecules.

Applications De Recherche Scientifique

17-Cyano-5,16-androstadien-3beta-ol-3-acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex steroidal molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.

Industry: Utilized in the development of agrochemicals and dyes due to its unique chemical properties

Mécanisme D'action

Target of Action

The primary target of 17-Cyano-5,16-androstadien-3beta-ol-3-acetate is 17 α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

17-Cyano-5,16-androstadien-3beta-ol-3-acetate acts as a potent, irreversible, and selective inhibitor of CYP17 . By inhibiting this enzyme, the compound effectively disrupts the biosynthesis of androgens .

Biochemical Pathways

The inhibition of CYP17 by 17-Cyano-5,16-androstadien-3beta-ol-3-acetate affects the androgen biosynthesis pathway . This disruption leads to a decrease in the production of androgens, which are essential for the growth and survival of certain types of cancer cells .

Pharmacokinetics

The compound is a prodrug that is converted into its active form in the body . It has been developed as an orally bioavailable prodrug with enhanced stability and absorption due to its poor oral bioavailability and susceptibility to hydrolysis by esterases .

Result of Action

The result of the action of 17-Cyano-5,16-androstadien-3beta-ol-3-acetate is a reduction in the levels of androgens in the body . This can lead to a decrease in the growth of androgen-dependent cancers, such as prostate cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 17-Cyano-5,16-androstadien-3beta-ol-3-acetate typically involves multiple steps, starting from readily available steroidal precursorsCommon reagents used in these reactions include cyanogen bromide for the cyano group introduction and acetic anhydride for acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 17-Cyano-5,16-androstadien-3beta-ol-3-acetate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives with altered biological activities, which can be further utilized in medicinal chemistry and other applications .

Comparaison Avec Des Composés Similaires

- 17-Iodoandrostadien-3beta-ol-3-acetate

- 5,16-Androstadien-3beta-ol-17beta-carboxylic acid

Comparison: Compared to these similar compounds, 17-Cyano-5,16-androstadien-3beta-ol-3-acetate is unique due to the presence of the cyano group at the 17th position, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various bioactive molecules .

Propriétés

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-17-cyano-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-14(24)25-17-8-10-21(2)15(12-17)4-6-18-19-7-5-16(13-23)22(19,3)11-9-20(18)21/h4-5,17-20H,6-12H2,1-3H3/t17-,18-,19-,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTQIFCJBHHREQ-KKFDQILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941357 | |

| Record name | 17-Cyanoandrosta-5,16-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19590-22-8 | |

| Record name | 17-Cyano-5,16-androstadien-3beta-ol-3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019590228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Cyanoandrosta-5,16-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B35022.png)

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)